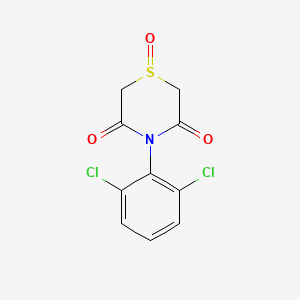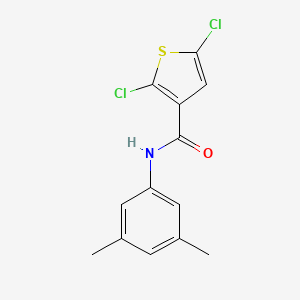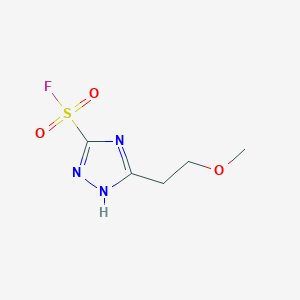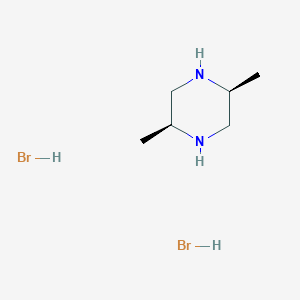![molecular formula C6H11ClN4O2S B2435212 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-sulfonamide;hydrochloride CAS No. 2253640-54-7](/img/structure/B2435212.png)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-sulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-sulfonamide;hydrochloride” is a derivative of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold . It’s a solid compound with a molecular weight of 203.63 .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7 H9 N3 O2 . Cl H . The InChI code for this compound is 1S/C7H9N3O2.ClH/c11-7(12)6-3-5-4-8-1-2-10(5)9-6;/h3,8H,1-2,4H2,(H,11,12);1H .Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 203.63 . The storage temperature is room temperature .Scientific Research Applications
Inhibition of Hepatitis B Virus (HBV)
This compound has been identified as a potential inhibitor of the Hepatitis B Virus (HBV). It’s being studied as a core protein allosteric modulator (CpAM) for HBV. These compounds can effectively inhibit a wide range of nucleoside-resistant HBV mutants .
Asymmetric Reductive Dearomatization
The compound has been used in the Rhodium-catalyzed asymmetric reductive dearomatization of multi-nitrogen polycyclic pyrazolo [1,5-a]pyrimidines. This method provides an efficient approach for the synthesis of the powerful BTK inhibitor, zanubrutinib .
Catalyst-Controlled Asymmetric Hydrogenation
The chiral 4,5,6,7-tetrahydropyrazolo [1,5-a]pyrimidine is the key core skeleton of potent Bruton’s tyrosine kinase (BTK) inhibitor Zanubrutinib. The catalyst-controlled asymmetric hydrogenation of planar multinuclear pyrimidine heteroarenes with multiple N atoms could provide an efficient route toward its synthesis .
Mechanism of Action
Target of Action
The primary target of AT20563 is the Hepatitis B Virus (HBV) core protein allosteric modulator (CpAM) . This protein plays a crucial role in the life cycle of the HBV, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
AT20563 interacts with the HBV CpAM, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants . The compound’s interaction with its target leads to changes in the conformation of the HBV core protein, disrupting the virus’s ability to replicate .
Biochemical Pathways
It is known that the compound interferes with the hbv life cycle by modulating the conformation of the hbv core protein . This disruption prevents the virus from replicating, thereby inhibiting the progression of the disease .
Pharmacokinetics
It is noted that the lead compound 45, a derivative of at20563, demonstrated inhibition of hbv dna viral load in a hbv aav mouse model by oral administration , suggesting good bioavailability.
Result of Action
The result of AT20563’s action is the effective inhibition of a broad range of nucleos(t)ide-resistant HBV variants . In a HBV AAV mouse model, the lead compound 45 demonstrated inhibition of HBV DNA viral load , indicating a significant reduction in the presence of the virus.
properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2S.ClH/c7-13(11,12)6-4-9-10-2-1-8-3-5(6)10;/h4,8H,1-3H2,(H2,7,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBNBLYSTOCFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)S(=O)(=O)N)CN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[(1-acetamido-2,2,2-trichloroethyl)carbamothioylamino]phenyl]acetamide](/img/structure/B2435133.png)


![4-Amino-1-cyclopentyl-N-[2-(diethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2435136.png)
![N-(4-bromobenzyl)-3-(6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B2435137.png)
![2-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2435138.png)
![methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine](/img/structure/B2435140.png)




![4-[4-(4-Benzylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2435146.png)

